Fmoc-NMe-PEG2-acid
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Overview
Description
Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid: is a derivative of polyethylene glycol that contains a fluorenylmethyloxycarbonyl-protected amine and a terminal carboxylic acid . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media . The fluorenylmethyloxycarbonyl group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl-succinimidyl carbonate.
Formation of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced through a series of ethoxylation reactions.
Introduction of the Terminal Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the polyethylene glycol derivative with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid involves large-scale synthesis using automated solid-phase peptide synthesis techniques . These methods utilize microwave-assisted peptide synthesis to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, such as with piperidine in dimethylformamide.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.
Major Products:
Deprotection: Free amine.
Amide Bond Formation: Stable amide bonds.
Scientific Research Applications
Chemistry: Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid is used as a linker in solid-phase peptide synthesis to improve the solubility of peptides in aqueous media .
Biology: In biological research, it is used to modify peptides and proteins to enhance their solubility and stability .
Medicine: In medicinal chemistry, it is employed in the development of drug delivery systems due to its ability to increase the solubility and bioavailability of therapeutic agents .
Industry: In the industrial sector, it is used in the synthesis of biocompatible materials and hydrogels for various applications .
Mechanism of Action
The mechanism of action of Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid involves the deprotection of the fluorenylmethyloxycarbonyl group under basic conditions to release the free amine . This free amine can then participate in further conjugation reactions to form stable amide bonds with primary amine groups . The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparison with Similar Compounds
- Fmoc-N-methyl-N-amido-polyethylene glycol-3-acid
- Fmoc-N-methyl-N-amido-polyethylene glycol-4-acid
- Fmoc-N-methyl-N-amido-polyethylene glycol-5-acid
Uniqueness: Fmoc-N-methyl-N-amido-polyethylene glycol-2-acid is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity . This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient conjugation reactions .
Properties
IUPAC Name |
3-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-24(11-13-29-15-14-28-12-10-22(25)26)23(27)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMIEOCTHKTICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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